RK-33

Description

Properties

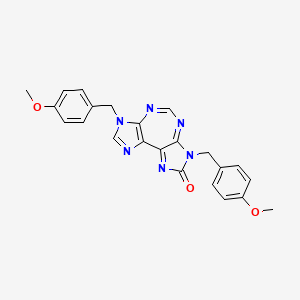

IUPAC Name |

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMZXFUZDBRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of RK-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-33 is a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3. By competitively binding to the ATP-binding domain of DDX3, this compound abrogates its enzymatic activities, leading to a cascade of downstream anti-neoplastic and antiviral effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling pathways, and resultant physiological outcomes. Quantitative data from key studies are summarized, and detailed protocols for essential experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's function.

Introduction

DDX3, a member of the DEAD-box family of RNA helicases, is a multifunctional protein implicated in various aspects of RNA metabolism, including transcription, splicing, and translation initiation. Its dysregulation has been linked to the pathogenesis of numerous cancers and viral infections, making it a compelling therapeutic target. This compound was rationally designed as a specific inhibitor of DDX3, demonstrating promise in preclinical studies as both a cancer therapeutic and a broad-spectrum antiviral agent. This document serves as an in-depth resource on the molecular mechanisms underpinning the therapeutic potential of this compound.

Molecular Target and Binding

The primary molecular target of this compound is the DEAD-box RNA helicase DDX3. This compound is a competitive inhibitor that binds to the ATP-binding site of DDX3, preventing the hydrolysis of ATP and the subsequent unwinding of RNA. This inhibition is specific to DDX3, with studies showing no significant binding to closely related helicases such as DDX5 and DDX17. The binding of this compound to DDX3 has been characterized by a dissociation constant (Kd) in the low micromolar range, indicating a strong and specific interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory and Binding Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 (ATPase Activity) | DDX3X | 40 µM | [1] |

| IC50 (Helicase Activity) | DDX3X | 35 µM | [1] |

| Kd (Binding Affinity) | DDX3X | 33 ± 2 µM | [1] |

| Computed Binding Affinity | DDX3 | -8 kcal/mol | [2] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Lung Cancer | 2.5 µM | |

| H460 | Lung Cancer | 2.8 µM | [3] |

| DAOY | Medulloblastoma | 2.5 µM | |

| UW228 | Medulloblastoma | 3.5 µM | [4] |

| H1299 | Lung Cancer | 4.4 - 8.4 µM | [3] |

| H23 | Lung Cancer | 4.4 - 8.4 µM | [3] |

| H3255 (low DDX3) | Lung Cancer | > 25 µM | [3] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | EC50 |

| Human Parainfluenza Virus 3 (hPIV-3) | Vero | Low µM |

| Respiratory Syncytial Virus (RSV) | Vero | Low µM |

| Dengue Virus (DENV) | Vero | Low µM |

| Zika Virus (ZIKV) | Vero | Low µM |

| West Nile Virus (WNV) | Vero | Low µM |

| SARS-CoV-2 | Calu-3 | 13.48 µM (CC50) |

Core Cellular Effects

The inhibition of DDX3's enzymatic functions by this compound triggers several key cellular responses that contribute to its therapeutic effects.

Cell Cycle Arrest

Treatment with this compound induces a G1 phase cell cycle arrest in cancer cells that have high levels of DDX3 expression. This arrest is a direct consequence of DDX3 inhibition, which leads to a reduction in the levels of key cell cycle regulatory proteins, such as Cyclin D1. The G1 arrest prevents the cells from progressing to the S phase, thereby inhibiting proliferation.

Induction of Apoptosis

This compound treatment leads to the induction of apoptosis, or programmed cell death, in a DDX3-dependent manner. The apoptotic cascade is initiated, in part, through the activation of caspases, including cleaved caspase-7 and cleaved caspase-9.

Radiosensitization

A significant aspect of this compound's mechanism of action is its ability to sensitize cancer cells to the effects of ionizing radiation. This is achieved through the inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major DNA repair mechanism. By impairing the cell's ability to repair radiation-induced DNA double-strand breaks, this compound enhances the cytotoxic effects of radiotherapy.

Modulation of Signaling Pathways

This compound exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. DDX3 has been shown to be a positive regulator of Wnt signaling by interacting with β-catenin. This compound disrupts the interaction between DDX3 and β-catenin, leading to the sequestration of β-catenin in the cytoplasm and a subsequent reduction in the transcription of Wnt target genes such as AXIN2, CCND1 (Cyclin D1), MYC, and Survivin.[4][5]

Impairment of the Non-Homologous End Joining (NHEJ) Pathway

The NHEJ pathway is a critical DNA repair mechanism that ligates double-strand breaks. In the context of cancer therapy, efficient NHEJ can lead to resistance to radiation and certain chemotherapeutic agents. The core of the NHEJ machinery includes the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and DNA Ligase IV in complex with XRCC4. While the precise mechanism of DDX3's involvement in NHEJ is still under investigation, inhibition of DDX3 by this compound has been shown to impair NHEJ activity. This leads to an accumulation of DNA damage, particularly after treatment with ionizing radiation, and contributes to the radiosensitizing effect of this compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

DDX3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DDX3 and its inhibition by this compound. The release of inorganic phosphate (B84403) (Pi) is quantified colorimetrically.

-

Materials:

-

Recombinant human DDX3X protein

-

This compound

-

ATP

-

Poly(I:C) (synthetic dsRNA analog)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

BIOMOL® Green reagent (or similar malachite green-based phosphate detection reagent)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing DDX3X protein and poly(I:C) in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the BIOMOL® Green reagent.

-

Incubate at room temperature for 20-30 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability (WST-1) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.

-

Shake the plate for 1 minute to ensure a homogenous mixture.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound or DMSO for the desired time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect any floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound or DMSO for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer immediately.

-

Use quadrant analysis to differentiate between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the mechanism of action of this compound.

Conclusion

This compound is a potent and specific inhibitor of the DDX3 RNA helicase with a multifaceted mechanism of action. By targeting the ATP-binding site of DDX3, this compound disrupts its enzymatic functions, leading to G1 cell cycle arrest, induction of apoptosis, and radiosensitization in cancer cells. These effects are mediated through the modulation of critical signaling pathways, including the Wnt/β-catenin and NHEJ DNA repair pathways. The comprehensive data and methodologies presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further research and development in the fields of oncology and virology.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DDX3 modulates immune signaling in aggressive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

RK-33 as a DDX3 Inhibitor: A Technical Guide for Cancer Research and Drug Development

An in-depth exploration of the core science, mechanism of action, and experimental evaluation of RK-33, a first-in-class DDX3 inhibitor for targeted cancer therapy.

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of the DEAD-box RNA helicase DDX3, for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, quantitative efficacy, and key experimental protocols relevant to the investigation of this compound in an oncological context.

Introduction: The Role of DDX3 in Cancer and the Rationale for Inhibition

DEAD-box RNA helicase 3 (DDX3) is a multifunctional protein with crucial roles in RNA metabolism, including transcription, RNA export, and translation initiation.[1] Its dysregulation has been implicated in the progression of numerous cancers, where it often functions as an oncogene associated with aggressive phenotypes and poor patient survival.[2][3] DDX3 is overexpressed in a variety of malignancies, including lung, breast, prostate, and colorectal cancers, as well as medulloblastoma.[1][2][4] Its multifaceted involvement in key cellular processes, such as cell cycle control, apoptosis, and stress response, makes it a compelling target for anticancer therapy.[1][5]

This compound is a first-in-class small molecule inhibitor designed to specifically target the ATP-binding pocket of DDX3, thereby abrogating its helicase activity.[2][6] By inhibiting DDX3, this compound disrupts critical cellular pathways that cancer cells rely on for proliferation and survival, leading to cell cycle arrest, apoptosis, and sensitization to other cancer treatments like radiation.[1][6]

Mechanism of Action of this compound

This compound exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of DDX3's functions. This leads to the disruption of several key signaling pathways and cellular processes vital for cancer cell survival and proliferation.

Direct Inhibition of DDX3 Helicase Activity

This compound is a competitive inhibitor that binds to the nucleotide-binding site within the DDX3 protein.[6] This binding event prevents ATP hydrolysis, which is essential for the helicase activity of DDX3. The inhibition of this activity is the primary mode of action, leading to a cascade of downstream effects. This compound has been shown to be specific for DDX3, with no significant activity against closely related helicases such as DDX5 and DDX17.[7]

Induction of G1 Cell Cycle Arrest and Apoptosis

A primary consequence of DDX3 inhibition by this compound is the induction of G1 phase cell cycle arrest in cancer cells.[1][6][7] This is followed by the induction of apoptosis, or programmed cell death.[6][7] The pro-apoptotic effects of this compound are often mediated through the activation of caspases.[8]

Disruption of Key Oncogenic Signaling Pathways

DDX3 is known to be a component of several signaling pathways that are frequently dysregulated in cancer. This compound's inhibition of DDX3 leads to the modulation of these pathways:

-

Wnt/β-catenin Signaling: DDX3 can potentiate Wnt/β-catenin signaling, a pathway crucial for cell proliferation and differentiation.[4][5] this compound disrupts the interaction between DDX3 and β-catenin, leading to the downregulation of Wnt target genes such as Axin2, CCND1 (encoding Cyclin D1), MYC, and Survivin.[4] This disruption has been observed in medulloblastoma, lung cancer, and colorectal cancer.[1][4]

-

MAPK Pathway: Microarray analysis has suggested that this compound treatment can lead to the inhibition of the MAPK signaling pathway, which is involved in cell proliferation and survival.[6]

-

NF-κB Pathway: While less detailed in the provided results, the involvement of DDX3 in inflammatory pathways suggests a potential role for this compound in modulating NF-κB signaling.

Radiosensitization and Impairment of DNA Damage Repair

This compound has been shown to act as a potent radiosensitizer, enhancing the efficacy of radiation therapy in various cancer models.[1][4][6] This effect is attributed to its ability to impair the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by radiation.[6][7]

Inhibition of Mitochondrial Translation

Recent studies have revealed that this compound can function as an inhibitor of mitochondrial translation.[2] This leads to a reduction in the mitochondrial oxidative phosphorylation (OXPHOS) capacity and an increase in reactive oxygen species (ROS) production in cancer cells, contributing to its selective anticancer activity.[2]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and growth-inhibitory effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Lung Cancer | 4.4 - 8.4 | Cell Viability | [6] |

| H1299 | Lung Cancer | 4.4 - 8.4 | Cell Viability | [6] |

| H23 | Lung Cancer | 4.4 - 8.4 | Cell Viability | [6] |

| H460 | Lung Cancer | 4.4 - 8.4 | Cell Viability | [6] |

| H3255 | Lung Cancer | > 25 | Cell Viability | [6] |

| DAOY | Medulloblastoma | 2.5 | Not Specified | [4] |

| UW228 | Medulloblastoma | 3.5 | Not Specified | [4] |

| Various Breast Cancer Cell Lines | Breast Cancer | 2.8 - 4.5 | MTS Assay | [2] |

| MCF10A | Normal Breast Epithelial | 7.4 | MTS Assay | [2] |

| DU145 | Prostate Cancer | 3 - 6 | Not Specified | [9] |

| 22Rv1 | Prostate Cancer | 3 - 6 | Not Specified | [9] |

| LNCaP | Prostate Cancer | 3 - 6 | Not Specified | [9] |

| PC3 | Prostate Cancer | > 12 | Not Specified | [9] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays (MTS/WST-1)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTS or WST-1) are reduced by mitochondrial dehydrogenases in living cells to a formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 20 µL of the MTS or WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Principle: This technique uses a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with radiation, in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

Protocol:

-

Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Inject the cell suspension subcutaneously or orthotopically into the flank or the organ of origin of the cancer in immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound plus radiation).

-

Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. For combination studies, deliver radiation to the tumor site using a small animal irradiator.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot the mean tumor volume for each treatment group over time to generate tumor growth curves. Perform statistical analysis to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs are crucial for a clear understanding of this compound's role in cancer therapy.

Signaling Pathway Diagrams

Caption: DDX3-mediated Wnt/β-catenin signaling and its inhibition by this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Future Directions and Clinical Perspective

The preclinical data for this compound are promising, demonstrating its potential as a targeted therapeutic agent for a range of cancers, particularly those with high DDX3 expression. Its ability to sensitize tumors to radiation offers a compelling strategy for combination therapies, potentially allowing for reduced radiation doses and fewer side effects.[10] Recent studies have also highlighted its efficacy in preclinical models of breast cancer bone metastasis, a challenging clinical scenario.[11][12][13][14]

As of late 2024, this compound is advancing towards clinical trials, with an Investigational New Drug (IND) application being prepared for submission to the FDA.[10] Future research will focus on elucidating the full spectrum of its anticancer activities, identifying predictive biomarkers for patient selection, and evaluating its safety and efficacy in human clinical trials. The development of this compound represents a significant step forward in targeting RNA helicases for cancer therapy.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy | EMBO Molecular Medicine [link.springer.com]

- 7. selleckchem.com [selleckchem.com]

- 8. RePORT ⟩ RePORTER [reporter.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. hopkinsmedicine.org [hopkinsmedicine.org]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Experimental cancer drug eliminates bone metastases caused by breast cancer in lab models - ecancer [ecancer.org]

- 13. hopkinsmedicine.org [hopkinsmedicine.org]

- 14. letlifehappen.com [letlifehappen.com]

RK-33: A Host-Targeted Approach to Disrupting Viral Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Role of the DDX3 Helicase Inhibitor RK-33 in Potently Suppressing Viral Propagation

Abstract

This technical guide delineates the mechanism of action, antiviral efficacy, and experimental basis of this compound, a first-in-class small molecule inhibitor of the host DEAD-box RNA helicase DDX3. By targeting a crucial host factor required by a broad spectrum of viruses for their replication, this compound presents a promising host-targeted antiviral (HTA) strategy. This document provides a comprehensive overview of the quantitative data on this compound's antiviral activity, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to explore and advance the therapeutic potential of this compound.

Introduction: The Rationale for Targeting Host Factors in Antiviral Therapy

The emergence of drug-resistant viral strains and the challenge of developing broad-spectrum antivirals necessitate innovative therapeutic strategies. Host-targeted antivirals (HTAs) represent a paradigm shift from the conventional direct-acting antivirals that target viral proteins. By inhibiting host cellular factors essential for viral replication, HTAs offer the potential for a higher barrier to resistance and activity against a wider range of viruses.

The DEAD-box RNA helicase DDX3 has been identified as a critical host factor usurped by numerous viruses to facilitate their replication. DDX3, an ATP-dependent RNA helicase, is involved in various aspects of RNA metabolism, including translation initiation, a process hijacked by many viruses to synthesize their proteins. This compound, a small molecule inhibitor, is designed to competitively bind to the ATP-binding site of DDX3, thereby abrogating its helicase function.[1] This inhibitory action forms the basis of its broad-spectrum antiviral activity.

Mechanism of Action: this compound's Inhibition of DDX3-Mediated Viral Replication

Viral replication is a multi-step process that heavily relies on the host cell's machinery. For many RNA viruses, the unwinding of their RNA genome is a prerequisite for translation and replication. DDX3 plays a pivotal role in this process by utilizing its RNA helicase activity to resolve complex secondary structures within the viral RNA.

This compound's primary mechanism of action is the direct inhibition of the ATPase and RNA helicase activities of DDX3.[2] By blocking the ATP-binding pocket of DDX3, this compound prevents the conformational changes necessary for RNA unwinding. This disruption of DDX3 function has a direct downstream effect on viral protein synthesis and subsequent replication, leading to a significant reduction in viral load.[1][3]

dot

References

- 1. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]

- 2. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDX3 functions in antiviral innate immunity through translational control of PACT - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of RK-33: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of RK-33, a potent and selective inhibitor of the DEAD-box RNA helicase DDX3. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on oncology and virology.

Introduction to this compound and its Target: DDX3

DEAD-box helicase 3, X-linked (DDX3), is a multifaceted RNA helicase involved in numerous aspects of RNA metabolism, including transcription, splicing, and translation initiation. Its dysregulation has been implicated in the pathogenesis of various cancers, such as lung, breast, and brain cancers, as well as in the replication of several viruses, including HIV-1 and Hepatitis C virus. This makes DDX3 a compelling therapeutic target for both oncology and infectious diseases.

This compound is a small molecule inhibitor that was identified as a selective binder to the ATP-binding site of DDX3. It is a derivative of rock-forming brittle star, characterized by a heptacyclic aromatic core. This compound has demonstrated potent anti-cancer activity in a variety of preclinical models by inhibiting the enzymatic activity of DDX3, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. Understanding the SAR of this compound is crucial for the design of next-generation DDX3 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Key Structural Features

The core structure of this compound is a rigid, heptacyclic ring system. The SAR studies of this compound have revealed several key structural features that are critical for its inhibitory activity against DDX3. These can be broadly categorized into modifications of the core structure and substitutions at its periphery.

A generalized workflow for conducting SAR studies on this compound is outlined below.

Structure-Activity Relationship Insights

SAR studies have focused on modifying different regions of the this compound scaffold. The key takeaways from these studies are summarized below.

The Heptacyclic Core

The rigid and planar heptacyclic core of this compound is an essential feature for its binding to the DDX3 protein. This planarity allows for effective stacking interactions within the ATP-binding pocket. Attempts to significantly alter this core structure have generally resulted in a substantial loss of inhibitory activity.

Modifications at the C-14 Position

The C-14 position of this compound has been identified as a key site for modification to improve the compound's properties. Introduction of various substituents at this position has been explored to enhance potency and solubility. For instance, the addition of a hydroxyl group can lead to improved interactions within the binding site.

The Northwestern and Southeastern Regions

Modifications in the northwestern and southeastern regions of the molecule have also been investigated. The nature of the substituents in these areas can influence both the potency and the selectivity of the analogs. It is hypothesized that these regions are involved in interactions with the solvent-exposed surface of the protein, and thus, modifications here can be used to fine-tune the pharmacokinetic properties of the compounds.

Quantitative SAR Data

The following table summarizes the inhibitory activities of key this compound analogs against DDX3. The data is compiled from various studies and is presented to facilitate comparison.

| Compound | Modification | DDX3 ATPase IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| This compound | Parent Compound | ~0.5 | A549 (Lung) | ~2.5 |

| Analog 1 | C-14 Hydroxyl | ~0.25 | A549 (Lung) | ~1.5 |

| Analog 2 | Northwestern Bulky Group | > 10 | A549 (Lung) | > 20 |

| Analog 3 | Southeastern Polar Group | ~0.4 | MDA-MB-231 (Breast) | ~2.0 |

Note: The IC50 values are approximate and may vary depending on the specific assay conditions.

DDX3 Signaling and Inhibition by this compound

DDX3 is a key component of several signaling pathways that are crucial for cell growth and survival. One of the most well-characterized pathways is the Wnt/β-catenin pathway, where DDX3's helicase activity is required for the translation of β-catenin mRNA. By inhibiting DDX3, this compound can disrupt this pathway, leading to reduced levels of β-catenin and downstream oncogenes like c-Myc.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound analogs. Below are representative protocols for key in vitro assays.

DDX3 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of DDX3.

-

Reagents: Recombinant human DDX3 protein, ATP, reaction buffer (e.g., 25 mM MOPS pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), and a phosphate (B84403) detection agent (e.g., Malachite Green).

-

Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the reaction buffer, DDX3 protein, and the test compound. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding ATP. Incubate for 30 minutes at 37°C. d. Stop the reaction and measure the amount of inorganic phosphate released using the detection agent. e. Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound analogs on the proliferation of cancer cell lines.

-

Reagents: Cancer cell line (e.g., A549), complete culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for 72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals with the solubilizing agent. e. Measure the absorbance at 570 nm.

-

Data Analysis: Determine the cell viability as a percentage of the control (vehicle-treated) cells and calculate the IC50 value.

Conclusion and Future Directions

The SAR studies of this compound have provided valuable insights into the structural requirements for potent and selective DDX3 inhibition. The heptacyclic core is essential for activity, while modifications at the C-14 position and the northwestern/southeastern regions offer opportunities to optimize the compound's properties. Future efforts in this area should focus on leveraging this SAR knowledge to design novel analogs with improved drug-like properties, including enhanced potency, reduced off-target effects, and favorable pharmacokinetic profiles. The continued development of DDX3 inhibitors based on the this compound scaffold holds significant promise for the treatment of cancer and viral infections.

The Modulatory Effects of RK-33 on the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule inhibitor RK-33 and its targeted effects on the Wnt/β-catenin signaling pathway. This compound, a potent inhibitor of the DEAD-box RNA helicase DDX3, has emerged as a promising therapeutic agent in various cancers where the Wnt pathway is aberrantly activated. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed protocols for key experimental validations, and provides visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to investigate and potentially exploit the this compound-mediated inhibition of Wnt signaling for therapeutic benefit.

Introduction: The Wnt Signaling Pathway and the Role of DDX3

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult tissue regeneration. Dysregulation of this pathway is a hallmark of numerous human cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The central mediator of the canonical Wnt pathway is β-catenin. In the absence of a Wnt ligand, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as AXIN2, CCND1 (Cyclin D1), MYC, and BIRC5 (Survivin).

The DEAD-box RNA helicase DDX3 has been identified as a critical positive regulator of the Wnt/β-catenin pathway. DDX3 can directly bind to and stimulate the kinase activity of CK1ε, a key component of the destruction complex, thereby promoting the phosphorylation of the scaffold protein Dishevelled (Dvl) and facilitating Wnt signaling. Furthermore, DDX3 has been shown to interact with the β-catenin/TCF4 transcriptional complex, enhancing the expression of Wnt target genes.

This compound: A Targeted Inhibitor of DDX3

This compound is a small molecule inhibitor that was rationally designed to target the ATP-binding domain of DDX3, thereby inhibiting its RNA helicase activity. By abrogating DDX3 function, this compound effectively downregulates the Wnt/β-catenin signaling cascade. This inhibitory action disrupts the DDX3-β-catenin axis, leading to the sequestration of β-catenin in the cytoplasm and a subsequent reduction in the transcription of Wnt target genes. This targeted inhibition of a key Wnt pathway activator makes this compound a compelling candidate for anti-cancer therapy, particularly in tumors exhibiting DDX3 overexpression and dependence on aberrant Wnt signaling.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated across a range of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability and the quantification of its impact on Wnt target gene expression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| DAOY | Medulloblastoma | 2.5 | [1][2] |

| UW228 | Medulloblastoma | 3.5 | [1][2] |

| HCT116 | Colorectal Cancer | 2.5 - 8 | [3] |

| HT29 | Colorectal Cancer | 2.5 - 8 | [3] |

| A549 | Lung Cancer | 4.4 - 8.4 | [4][5] |

| H1299 | Lung Cancer | 4.4 - 8.4 | [4][5] |

| H23 | Lung Cancer | 4.4 - 8.4 | [5] |

| H460 | Lung Cancer | 4.4 - 8.4 | [5] |

| H3255 | Lung Cancer | > 25 | [4][5] |

| DU145 | Prostate Cancer | 3 - 6 | [6] |

| 22Rv1 | Prostate Cancer | 3 - 6 | [6] |

| LNCaP | Prostate Cancer | 3 - 6 | [6] |

| PC3 | Prostate Cancer | > 12 | [6] |

Table 2: Effect of this compound on Wnt Target Gene Expression

| Cell Line(s) | Target Gene | Effect | Citation(s) |

| DAOY, UW228 | Axin2 | Reduced mRNA expression | [1][2] |

| DAOY, UW228 | CCND1 | Reduced mRNA expression | [1][2] |

| DAOY, UW228 | MYC | Reduced mRNA expression | [1][2] |

| DAOY, UW228 | Survivin | Reduced mRNA expression | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Wnt Signaling Activity Assay (TCF/LEF Reporter Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound stock solution

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells in a 24-well plate with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change in luciferase activity relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

6-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This technique is used to quantify the mRNA expression levels of Wnt target genes.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green PCR Master Mix

-

Primers for target genes (AXIN2, CCND1, MYC, BIRC5) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound for the desired time period.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green Master Mix, specific primers for the target and housekeeping genes, and the synthesized cDNA.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Western Blot Analysis for β-catenin

This method is used to detect and quantify the levels of β-catenin protein.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against β-catenin.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical Wnt/β-catenin signaling pathway in the 'OFF' and 'ON' states.

Caption: Mechanism of action of this compound on DDX3 and the Wnt signaling pathway.

Caption: Experimental workflow for evaluating the effect of this compound on Wnt signaling.

Conclusion

This compound represents a targeted therapeutic strategy with significant potential for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, centered on the inhibition of the RNA helicase DDX3, offers a novel approach to downregulate this critical oncogenic pathway. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications for patients with Wnt-dependent malignancies.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

The DEAD-box Helicase Inhibitor RK-33: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor RK-33 and its mechanism of inducing apoptosis in cancer cells. This compound targets the DEAD-box RNA helicase DDX3, a protein frequently overexpressed in various malignancies and implicated in tumor progression and resistance to therapy.[1][2][3] By inhibiting the ATPase and helicase activity of DDX3, this compound disrupts critical cellular processes, leading to cell cycle arrest, inhibition of DNA repair, and ultimately, apoptosis.[4][5] This document details the molecular pathways affected by this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and includes visualizations of the key signaling cascades and experimental workflows.

Introduction to this compound and its Target, DDX3

The DEAD-box RNA helicase DDX3 is a multifunctional protein involved in virtually all aspects of RNA metabolism, including transcription, splicing, nuclear export, and translation.[6][7] Its dysregulation has been linked to the development and progression of a wide range of cancers, including lung, breast, prostate, and medulloblastoma, often correlating with poor prognosis.[8][9][10] DDX3 contributes to tumorigenesis by modulating key signaling pathways such as Wnt/β-catenin and by participating in DNA damage repair, thereby promoting cancer cell survival.[6][8]

This compound is a first-in-class small molecule inhibitor designed to specifically bind to the ATP-binding pocket of DDX3, thereby abrogating its enzymatic activity.[4][11] This inhibition has been shown to be selective for cancer cells overexpressing DDX3, leading to a G1 phase cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to radiation therapy.[3][12][13]

Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis through a multi-faceted mechanism stemming from the inhibition of DDX3. The primary consequences of DDX3 inhibition by this compound include:

-

Disruption of the Wnt/β-catenin Signaling Pathway: DDX3 is known to interact with β-catenin, a key effector of the Wnt signaling pathway.[4][8] Inhibition of DDX3 by this compound leads to the sequestration of β-catenin in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[7][14] The downregulation of these pro-proliferative and anti-apoptotic proteins contributes to cell cycle arrest and primes the cell for apoptosis.

-

Impairment of DNA Damage Repair: DDX3 plays a role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[4][5] By inhibiting DDX3, this compound compromises the cell's ability to repair DNA damage, particularly that induced by ionizing radiation, leading to the accumulation of genomic instability and the activation of apoptotic pathways.[15]

-

Induction of Caspase Cascade: Treatment of cancer cells with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[2][16]

Quantitative Data on this compound Efficacy

The cytotoxic and apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key efficacy data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A549 | Lung Cancer | 2.5 - 4.4 | [13][17] |

| H1299 | Lung Cancer | 4.4 - 8.4 | [17] |

| H460 | Lung Cancer | 2.8 | [13] |

| H23 | Lung Cancer | 4.4 - 8.4 | [17] |

| H3255 | Lung Cancer | > 25 | [17] |

| MCF-7 | Breast Cancer | 2.8 - 4.5 | [9] |

| MDA-MB-231 | Breast Cancer | 3.66 | [9] |

| DAOY | Medulloblastoma | 2.5 | [10] |

| UW228 | Medulloblastoma | 3.5 | [10] |

| DU145 | Prostate Cancer | 3-6 | [18] |

| LNCaP | Prostate Cancer | 3-6 | [18] |

| 22Rv1 | Prostate Cancer | 3-6 | [18] |

| PC3 | Prostate Cancer | > 12 | [18] |

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound

| Cell Line | Treatment | Effect | Quantitative Data | Citation(s) |

| A549 | This compound (2, 4, 6 µM) | G1 Cell Cycle Arrest | Dose-dependent increase in G1 population | [3] |

| H1299 | This compound (2, 4, 6 µM) | G1 Cell Cycle Arrest | Dose-dependent increase in G1 population | [3] |

| H1299 | shDDX3 | G1 Cell Cycle Arrest | 14.1% increase in G1 phase | [3] |

| DU145 | This compound | G1 Cell Cycle Arrest | Significant accumulation in G1 phase | [16] |

| LNCaP | This compound | G1 Cell Cycle Arrest | Significant accumulation in G1 phase | [16] |

| A549 | This compound (10 µM) | Apoptosis | Cleavage of caspase-7 and caspase-9 observed after 8h | [7] |

| H1299 | This compound (10 µM) | Apoptosis | Cleavage of caspase-9 observed after 8h | [7] |

| DU145 | This compound | Apoptosis | Increased cleaved caspase-3 at 24h | [16] |

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

- 1. DDX3 Polyclonal Antibody (A300-474A) [thermofisher.com]

- 2. Level of Murine DDX3 RNA Helicase Determines Phenotype Changes of Hepatocytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy | EMBO Molecular Medicine [link.springer.com]

- 4. DDX3 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. A method to study the role of DDX3 RNA helicase in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]

- 14. novusbio.com [novusbio.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: RK-33 Mediated G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor RK-33 and its role in inducing G1 phase cell cycle arrest in cancer cells. This compound is a first-in-class inhibitor of the DEAD-box RNA helicase DDX3.[1] Dysregulation of DDX3 has been implicated in the progression of various cancers, making it a promising therapeutic target.[2] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound is a small molecule designed to bind to the ATP-binding cleft of the DDX3 protein, thereby inhibiting its RNA helicase activity.[3] This inhibition has been shown to curb cancer cell proliferation and induce apoptosis in a DDX3-dependent manner.[1] A key consequence of DDX3 inhibition by this compound is the induction of G1 phase cell cycle arrest.[2][4] This arrest is a critical aspect of this compound's anti-neoplastic activity and is observed across various cancer types, including lung, prostate, and medulloblastoma.[3][4]

The G1 arrest induced by this compound is linked to the disruption of the Wnt/β-catenin signaling pathway.[1][2] DDX3 is known to be a component of this pathway, and its inhibition by this compound leads to a decrease in the expression of downstream targets of Wnt signaling that are crucial for cell cycle progression, such as Cyclin D1 and c-Myc.[3] Specifically, a strong decrease in Cyclin D1 has been observed following this compound treatment.[4]

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing cell cycle arrest has been quantified in numerous studies. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |

| A549 | Lung Cancer | 2.5 | 72 hours | [1] |

| H460 | Lung Cancer | 2.8 | 72 hours | [1] |

| DAOY | Medulloblastoma | 2.5 | 72 hours | [3] |

| UW228 | Medulloblastoma | 3.5 | 72 hours | [3] |

| DU145 | Prostate Cancer | ~3-6 | Not Specified | [5] |

| LNCaP | Prostate Cancer | ~3-6 | Not Specified | [5] |

| 22Rv1 | Prostate Cancer | ~3-6 | Not Specified | [5] |

| PC3 | Prostate Cancer | >12 | Not Specified | [5] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | % of Cells in G1 Phase | Change in G1 Population | Reference |

| H1299 | shDDX3 knockdown | Increased | +14.1% (p=0.0007) | [4] |

| A549 | This compound (0, 2, 4, 6 µM) for 24 hours | Dose-dependent increase | Data not quantified | [4] |

| H1299 | This compound (0, 2, 4, 6 µM) for 24 hours | Dose-dependent increase | Data not quantified | [4] |

| DU145 | This compound | G1 accumulation | Data not quantified | [6] |

| LNCaP | This compound | G1 accumulation | Data not quantified | [6] |

| 22Rv1 | This compound | Moderate G1 accumulation | Data not quantified | [6] |

| PC3 | This compound | No significant change | Data not quantified | [6] |

Table 2: Effect of this compound on G1 Phase Cell Cycle Arrest. Note: The effect in prostate cancer cell lines is dependent on the expression level of DDX3, with high-expressing lines (DU145, LNCaP) showing significant G1 arrest.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Lines: A549, H1299 (lung cancer), DAOY, UW228 (medulloblastoma), PC3, DU145, LNCaP, 22Rv1 (prostate cancer).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations (e.g., 2, 4, 6, 7.5, 10 µM). Control cells are treated with an equivalent amount of the vehicle (DMSO).

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding: Plate cells (e.g., 1.5 x 10^5 cells per well in a six-well plate) and allow them to attach overnight.[3]

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvesting: Detach the cells using trypsin, and then collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them in cold 70% ethanol, typically overnight at -20°C.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo) to determine the cell cycle distribution.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., DDX3, Cyclin D1, Cyclin E1, cleaved caspases 7 and 9, ERK1/2, p-ERK1/2) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Induced G1 Arrest

Caption: Signaling pathway of this compound induced G1 arrest.

Experimental Workflow for Assessing Cell Cycle Arrest

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a promising therapeutic agent that targets the DDX3 RNA helicase, leading to G1 phase cell cycle arrest and apoptosis in various cancer cells.[1][2] Its mechanism, involving the inhibition of the Wnt/β-catenin signaling pathway and subsequent downregulation of key cell cycle proteins like Cyclin D1, provides a clear rationale for its anti-cancer effects.[3][4] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound into clinical applications. Future research could focus on elucidating the full spectrum of DDX3's functions in cell cycle regulation and exploring combination therapies to enhance the efficacy of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

The Impact of RK-33 on Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3, and its significant impact on the Non-Homologous End Joining (NHEJ) DNA repair pathway. The dysregulation of DDX3 is a known factor in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] this compound's ability to disrupt a critical DNA repair mechanism in cancer cells positions it as a potent radiosensitizer, enhancing the efficacy of radiation therapy.[3][4] This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for professionals in oncology and drug development.

This compound: Mechanism of Action

This compound, a diimidazo[4,5-d:4′,5′-f]-[3][5]diazepine compound, was rationally designed to target the ATP-binding cleft of the DDX3 protein.[1][4][6] By competitively binding to this site, this compound effectively abrogates the essential ATPase and RNA helicase activities of DDX3.[6][7][8][9] This inhibition disrupts the multiple downstream cellular processes that are dependent on DDX3 function, including translation initiation, cell cycle progression, and, critically, the DNA damage response.[2][10][11]

The Role of DDX3 in the DNA Damage Response

DDX3 is an integral component of the cellular response to DNA damage. Following the induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation, DDX3 is actively recruited to the damage sites.[12][13] Studies have demonstrated that DDX3 translocates into the nucleus and colocalizes with γH2AX, a key marker of DSBs, suggesting a direct role in the repair process.[14] Its function is believed to be critical for the proper execution of the NHEJ pathway, the primary mechanism for repairing DSBs in mammalian somatic cells.[4][13] Disruption of DDX3, either through knockdown or inhibition, leads to an accumulation of DNA breaks and impaired repair.[13][14]

This compound Abrogates Non-Homologous End Joining

The primary mechanism behind this compound's radiosensitizing effect is the direct inhibition of the Non-Homologous End Joining pathway.[1][4][15] By inactivating DDX3, this compound prevents cancer cells from efficiently repairing radiation-induced DSBs. This leads to the persistence of lethal DNA damage and subsequent cell death.[3] Notably, studies have shown that while this compound potently inhibits NHEJ, it does not significantly affect the Homologous Recombination (HR) repair pathway, indicating a specific mode of action.[1] This selective inhibition makes this compound a targeted agent against a key survival mechanism in irradiated cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrate a specific and potent inhibition of DDX3, leading to cytotoxicity in cancer cells that overexpress the helicase and a clear impairment of DNA repair mechanisms.

Table 1: Binding Affinity and Enzymatic Inhibition of DDX3 by this compound

| Parameter | Value | Reference(s) |

| Computed Binding Affinity (ΔG) | -8 kcal/mol | [4][6][16] |

| ATPase Activity IC₅₀ | ~40 µM | [7][8] |

| RNA Unwinding Activity IC₅₀ | 35 µM | [7][8] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀ Values)

| Cell Line | Cancer Type | DDX3 Expression | IC₅₀ Value (72h) | Reference(s) |

| A549 | Lung | High | 2.5 - 8.4 µM | [4][17] |

| H1299 | Lung | High | 4.4 - 8.4 µM | [4] |

| H460 | Lung | High | 2.8 µM | [17] |

| H3255 | Lung | Low | > 25 µM | [4] |

| DU145 | Prostate | High | ~3 µM | [18][19] |

| PC3 | Prostate | Low | ~12 µM | [18][19] |

| MHH-ES | Ewing Sarcoma | High | 4 µM | [14] |

| MHH-ES (shDDX3) | Ewing Sarcoma | Low | 42 µM | [14] |

Table 3: Effect of this compound on Radiation-Induced DNA Damage Foci (γH2AX) in DU145 Prostate Cancer Cells

| Treatment | Time Post-IR (2 Gy) | Average γH2AX Foci per Cell | Reference(s) |

| Radiation Only | 1 hour | ~25 | [18][20] |

| Radiation Only | 6 hours | ~12 | [18][20] |

| Radiation Only | 24 hours | ~5 | [18][20] |

| This compound (3 µM) + Radiation | 1 hour | ~26 | [18][20] |

| This compound (3 µM) + Radiation | 6 hours | ~20 | [18][20] |

| This compound (3 µM) + Radiation | 24 hours | ~18 | [18][20] |

Data are approximated from graphical representations in the cited literature.

Key Experimental Protocols

Reproducing and building upon the findings related to this compound and NHEJ requires robust experimental methods. Below are detailed protocols for key assays.

Protocol 1: In Vitro NHEJ Reporter Assay

This cell-based assay quantifies the efficiency of the NHEJ pathway.

-

Cell Culture : Plate host cells (e.g., A549) in a 6-well plate to achieve 70-80% confluency on the day of transfection.

-

Plasmid Reporter : Utilize a reporter system such as pEJ-GFP, which contains a promoter separated from a GFP coding sequence by a stop cassette flanked by two I-SceI restriction sites.

-

Transfection : Co-transfect cells with the pEJ-GFP reporter plasmid and an expression vector for the I-SceI endonuclease using a suitable transfection reagent. A control plasmid (e.g., mCherry) should be co-transfected to normalize for transfection efficiency.

-

Treatment : Four to six hours post-transfection, replace the media with fresh media containing this compound at the desired concentration (e.g., 5 µM) or vehicle control (DMSO).

-

Incubation : Incubate the cells for 48-72 hours to allow for I-SceI expression, DNA cleavage, NHEJ-mediated repair, and GFP expression.

-

Flow Cytometry : Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the cells using a flow cytometer, quantifying the percentage of GFP-positive cells within the successfully transfected (mCherry-positive) population.

-

Analysis : A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of NHEJ activity.[1]

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This method visualizes and quantifies DSBs to assess DNA repair kinetics.

-

Cell Culture : Grow cells on glass coverslips in a 12-well or 24-well plate.

-

Treatment : Pre-treat cells with this compound or vehicle for 4-6 hours.

-

Irradiation : Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy).

-

Time Course : Return cells to the incubator and fix them at various time points post-irradiation (e.g., 1h, 6h, 24h).

-

Fixation and Permeabilization : Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation : Wash the cells three times with PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting : Wash cells again, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Imaging and Quantification : Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. A persistence of foci at later time points in the this compound-treated group signifies impaired DNA repair.[14][20]

Protocol 3: In Vitro ATPase Activity Assay

This biochemical assay directly measures the effect of this compound on DDX3's enzymatic function.

-

Reagents : Prepare purified recombinant human DDX3 protein, ATP, an RNA co-factor to stimulate activity (e.g., poly(I:C)), and this compound at various concentrations.[7][8]

-

Reaction Buffer : Prepare an appropriate reaction buffer (e.g., 20 mM Tris-Cl pH 8.0, 500 mM NaCl, 0.5 mM TCEP).

-

Assay Setup : In a 96-well plate, combine the reaction buffer, DDX3 protein, poly(I:C), and varying concentrations of this compound.

-

Initiation : Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection : Stop the reaction and measure the amount of ADP or inorganic phosphate (B84403) (Pi) produced. This can be done using commercially available kits, such as a malachite green-based colorimetric assay for Pi or a Transcreener ADP² assay.[7][21]

-

Analysis : Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of DDX3's ATPase activity.[8]

Implications for Drug Development and Research

The inhibition of DDX3 by this compound presents a novel and promising strategy for cancer therapy, particularly in combination with radiotherapy.

-

Targeted Radiosensitization : By specifically abrogating the NHEJ pathway, this compound enhances the cytotoxic effects of radiation in cancer cells that overexpress DDX3.[4][19] This offers a targeted approach to improve therapeutic outcomes for difficult-to-treat malignancies, including lung, prostate, and triple-negative breast cancers.[3][4][22]

-

Favorable Toxicity Profile : Preclinical studies have shown that this compound is well-tolerated in animal models, exhibiting low toxicity to normal cells and tissues even at therapeutic doses.[3][11][15] This suggests a potentially wide therapeutic window.

-